N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide
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Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide is a useful research compound. Its molecular formula is C23H24ClN3O3 and its molecular weight is 425.91. The purity is usually 95%.
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Scientific Research Applications
Novel Compound Synthesis
Research has led to the synthesis of novel compounds featuring structural elements similar to N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide. For instance, a study by Ying-jun (2012) focused on synthesizing a new compound with benzimidazole and oxadiazole moieties, analyzed using NMR techniques (Ying-jun, 2012).
Antimicrobial Activity
Compounds containing benzimidazole and oxadiazole, similar to the structure , have shown potential in antimicrobial applications. Tien et al. (2016) explored derivatives of 2-methylbenzimidazole containing oxadiazole and triazole heterocycles for antimicrobial activity against bacteria, mold, and yeast (Tien et al., 2016).
Synthesis Methods
The chemical synthesis of related compounds involves innovative methods. Yu et al. (2014) detailed the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives using carbodiimide condensation (Yu et al., 2014). Ooi and Wilson (1981) investigated the formation of 3,5-disubstituted 1,2,4-oxadiazoles from O-acetylarylamidoximes, which share structural similarities with the compound (Ooi & Wilson, 1981).
Dye Intermediate Market
In the context of dye intermediates, Drabina et al. (2009) characterized and synthesized 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole, a compound with similarities in structure and synthesis process (Drabina et al., 2009).
Antibacterial Agents
Several studies have synthesized derivatives with acetamide components, exhibiting significant antibacterial activity. Ramalingam et al. (2019) synthesized N-aryl-2-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylsulfanylacetamides as antibacterial agents (Ramalingam et al., 2019).
Antimicrobial Mechanisms
Vlasov et al. (2021) synthesized derivatives of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents, demonstrating antimicrobial activity and suggesting mechanisms for this activity (Vlasov et al., 2021).
properties
IUPAC Name |
2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c1-3-30-16-6-4-15(5-7-16)25-21(28)13-27-11-10-20-18(12-27)23(29)17-8-9-19(24)14(2)22(17)26-20/h4-9H,3,10-13H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLQHKDITMVILR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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